1-(4-Bromo-3-chlorophenyl)piperazine
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Overview
Description
1-(4-Bromo-3-chlorophenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a chlorine atom at the 3-position on the phenyl ring attached to the piperazine moiety.
Preparation Methods
The synthesis of 1-(4-Bromo-3-chlorophenyl)piperazine can be achieved through several routes. One common method involves the reaction of 4-bromo-3-chloroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound while reducing production costs. Additionally, catalytic methods may be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)piperazine has found applications in several scientific research areas:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with specific receptors and enzymes.
Industrial Applications: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a fluorine atom instead of a bromine atom at the 4-position.
1-(4-Chlorophenyl)piperazine:
1-(3-Chloro-4-fluorophenyl)piperazine: This compound has both chlorine and fluorine atoms on the phenyl ring, leading to distinct reactivity and biological effects compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that can be leveraged in various applications .
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFQRIWMSHCPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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